molecular formula C10H14N2 B12889285 (S)-3-(1-Methylpyrrolidin-3-yl)pyridine

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine

Cat. No.: B12889285
M. Wt: 162.23 g/mol
InChI Key: UEIZUEWXLJOVLD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.

    Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions.

    Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and other reaction parameters.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.

    Automated Purification: Automated systems for purification and separation are used to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Piperidine Derivatives: From reduction reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Methylpyrrolidin-3-yl)pyridine: The enantiomer of the compound with different stereochemistry.

    3-(1-Methylpyrrolidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.

    N-Methylpyrrolidine: A simpler analog without the pyridine ring.

Uniqueness

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(3S)-1-methylpyrrolidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1

InChI Key

UEIZUEWXLJOVLD-SNVBAGLBSA-N

Isomeric SMILES

CN1CC[C@H](C1)C2=CN=CC=C2

Canonical SMILES

CN1CCC(C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.